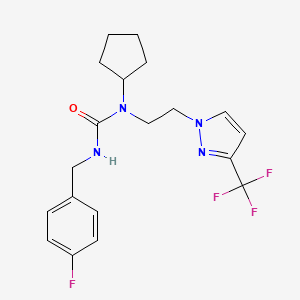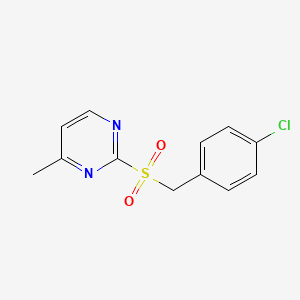![molecular formula C15H22FN3O2 B2538902 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one CAS No. 2380172-45-0](/img/structure/B2538902.png)
2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one is a chemical compound that is widely used in scientific research. It is a small molecule inhibitor of the protein kinase B-Raf, which is involved in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is important for the regulation of cell growth, differentiation, and survival. Inhibition of B-Raf has been shown to have therapeutic potential in the treatment of various types of cancer, including melanoma.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one involves the inhibition of B-Raf, which is a key component of the this compound signaling pathway. B-Raf is a serine/threonine kinase that is activated by upstream signaling molecules, including Ras and Raf-1. Once activated, B-Raf phosphorylates and activates downstream targets, including MEK and ERK, which in turn regulate gene expression and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of B-Raf. This inhibition leads to a decrease in the activity of downstream targets, including MEK and ERK, which results in a reduction in cell growth and proliferation. The compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one in lab experiments include its specificity for B-Raf and its ability to inhibit the growth of cancer cells. However, there are also limitations to its use, including its relatively complex synthesis method and the potential for off-target effects. Additionally, the compound may not be suitable for use in certain experimental systems or cell types.
Direcciones Futuras
There are several future directions for research involving 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one. One area of research is focused on elucidating the mechanism of action of the compound and its effects on downstream targets in the this compound signaling pathway. Another area of research is aimed at developing more potent and selective inhibitors of B-Raf that may have improved therapeutic potential. Additionally, there is interest in exploring the use of B-Raf inhibitors in combination with other targeted therapies or immunotherapies for the treatment of cancer.
Métodos De Síntesis
The synthesis of 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one is a complex process that involves several steps. The starting material is 5-fluoropyrimidine-2-carboxylic acid, which is converted to the corresponding acid chloride by treatment with thionyl chloride. This acid chloride is then reacted with 4-amino-1-butanol to give the corresponding amide. The amide is then subjected to a sequence of reactions involving the use of various reagents, including sodium hydride, ethyl iodide, and piperidine, to give the final product.
Aplicaciones Científicas De Investigación
The primary application of 2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one is in scientific research. It is used as a tool compound to study the role of B-Raf in the this compound signaling pathway and to investigate the potential therapeutic applications of B-Raf inhibition in cancer treatment. The compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and has been the subject of numerous studies aimed at elucidating its mechanism of action and therapeutic potential.
Propiedades
IUPAC Name |
2-ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-3-11(4-2)14(20)19-7-5-13(6-8-19)21-15-17-9-12(16)10-18-15/h9-11,13H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLZGOOCUXMUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)
![6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2538823.png)



![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)
![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)

